molecular formula C10H10N2OS B2791104 4-Cyclobutoxythieno[2,3-d]pyrimidine CAS No. 2195941-55-8

4-Cyclobutoxythieno[2,3-d]pyrimidine

Cat. No.: B2791104
CAS No.: 2195941-55-8
M. Wt: 206.26
InChI Key: ZXNBIVDTVYEHFV-UHFFFAOYSA-N
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Description

4-Cyclobutoxythieno[2,3-d]pyrimidine is a heterocyclic compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Mechanism of Action

Target of Action

4-Cyclobutoxythieno[2,3-d]pyrimidine is a derivative of pyrimidine, a class of compounds known to interact with various targets. Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, such as this compound, is generally associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .

Biochemical Pathways

Pyrimidines play a critical role in cellular metabolism, serving as activated precursors of RNA and DNA, CDP-diacylglycerol phosphoglyceride for the assembly of cell membranes, and UDP-sugars for protein glycosylation and glycogen synthesis . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of many chemical compounds .

Safety and Hazards

Safety-wise, it has low toxicity but can cause irritation. Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Properties

IUPAC Name

4-cyclobutyloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-9-8-4-5-14-10(8)12-6-11-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBIVDTVYEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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